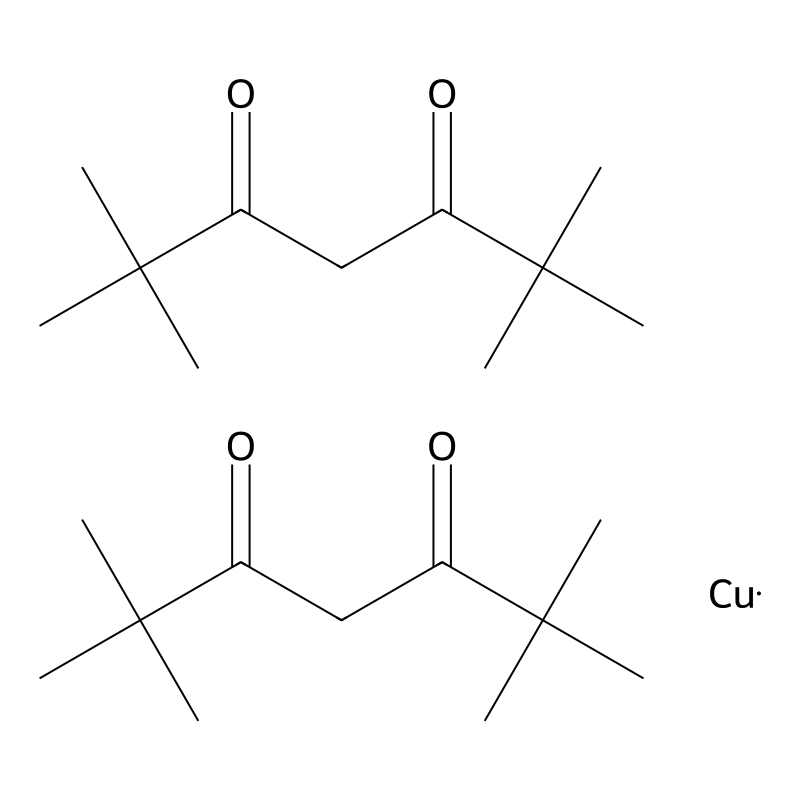

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalyst for Organic Reactions:

Cu(TMHD)2 has been investigated as a catalyst for various organic reactions, including:

- Epoxidation of alkenes: Cu(TMHD)2 can catalyze the reaction between alkenes and organic peroxides to form epoxides. This reaction is used in the synthesis of various industrial chemicals and pharmaceuticals .

- Hydrocarboxylation of alkenes: Cu(TMHD)2 can also catalyze the addition of carbon dioxide and water to alkenes to form carboxylic acids. This reaction is a potential route for the sustainable production of these important chemicals .

- C-C bond formation reactions: Cu(TMHD)2 has been used in various C-C bond formation reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling, which are widely used in organic synthesis .

Precursor for other Copper-based Catalysts:

Due to its well-defined structure and ease of handling, Cu(TMHD)2 is often used as a precursor for the preparation of other copper-based catalysts. These catalysts can be formed by various methods, such as reduction, calcination, or treatment with different ligands. The resulting materials can exhibit diverse catalytic properties depending on the preparation method and can be used for various organic transformations .

Material Science Applications:

Cu(TMHD)2 has been explored for various material science applications, including:

- Synthesis of metal-organic frameworks (MOFs): Cu(TMHD)2 can be used as a building block for the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis .

- Preparation of thin films: Cu(TMHD)2 can be deposited as thin films using various techniques such as chemical vapor deposition (CVD). These films have potential applications in electronics and optoelectronics .

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper, also known as copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) or Cu(TMHD)2, is a coordination complex containing a central copper(II) ion coordinated by two bidentate (two donor sites) organic ligands called 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) []. This compound is significant in scientific research due to its various applications, including:

- Catalyst: Cu(TMHD)2 can act as a catalyst for a variety of organic reactions, such as oxidation reactions and olefin metathesis (a process for rearranging carbon-carbon double bonds) [].

- Precursor: It serves as a precursor for the deposition of copper thin films, which have applications in electronics and solar cells [].

Molecular Structure Analysis

Cu(TMHD)2 has a square planar geometry. The copper(II) ion sits at the center, bonded to the oxygen atoms of two TMHD ligands. Each TMHD ligand has a chelate ring structure, formed by the carbon-oxygen double bond and the adjacent carbon-carbon single bond. The four methyl groups (CH3) on each TMHD ligand contribute to the bulky nature of the molecule [].

Chemical Reactions Analysis

Synthesis:

Cu(TMHD)2 can be synthesized by reacting copper(II) acetate with TMHD in a non-polar solvent like toluene [].

Balanced chemical equation:

Cu(CH3COO)2 (aq) + 2TMHD (l) → Cu(TMHD)2 (s) + 2CH3COOH (aq)

Decomposition:

Cu(TMHD)2 can decompose upon heating, releasing volatile organic fragments and leaving behind copper oxide as a residue [].